molecular formula C16H16ClNO3S B2506332 (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide CAS No. 1090027-16-9

(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide

Cat. No.: B2506332
CAS No.: 1090027-16-9
M. Wt: 337.82
InChI Key: QXBAOTMHURPIGN-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the (E)-configuration indicates the specific geometric isomerism around the double bond in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide typically involves the following steps:

    Formation of the Ethenesulfonamide Backbone: This can be achieved through a reaction between an appropriate sulfonyl chloride and an amine under basic conditions.

    Introduction of Substituents: The 4-chlorophenyl and 2-methoxy-5-methylphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interfering with cellular processes. The molecular targets could include bacterial enzymes or human proteins involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    N-(2-methoxyphenyl)ethenesulfonamide: A structurally similar compound with potential biological activity.

Uniqueness

(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide is unique due to its specific substituents and geometric configuration, which may confer distinct biological or chemical properties compared to other sulfonamides.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-12-3-8-16(21-2)15(11-12)18-22(19,20)10-9-13-4-6-14(17)7-5-13/h3-11,18H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBAOTMHURPIGN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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